molecular formula C13H9NO4 B3028594 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 236102-72-0

2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B3028594
CAS RN: 236102-72-0
M. Wt: 243.21
InChI Key: MIVOQZYLGZRQHP-UHFFFAOYSA-N
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Description

  • Appearance : Gold to tan crystals or brown solid .

Molecular Structure Analysis

The molecular structure of 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid consists of a biphenyl core with a carboxylic acid group at the 3-position and a nitro group at the 2’-position of one of the phenyl rings. The compound is nonplanar due to steric interactions between substituents .


Physical And Chemical Properties Analysis

  • Storage Precautions : Store in a refrigerator .

Scientific Research Applications

Molecular Structure and Interactions

  • Molecular Structure Analysis : The study of 5‐Nitroisophthalic acid hydrate, a compound with structural similarities to 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, reveals insights into the coplanar arrangement of carboxylic acid groups and the phenyl ring, highlighting the significance of molecular structure in determining chemical properties and interactions (A. Mahapatra et al., 1999).

Chemical Reactions and Synthesis

  • Langmuir Monolayers Formation : Research on polyphenyl carboxylic acids, including compounds with nitro groups, focuses on their ability to form monolayers at the air-water interface, a property critical in surface science and material chemistry (J. Czapkiewicz et al., 1998).
  • Substitution Reactions : The study of substitution reactions in benzo[b]thiophen derivatives, similar to 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, provides valuable insights into the chemical reactivity and potential synthesis routes for related compounds (J. Cooper & R. M. Scrowston, 1971).

Analytical and Diagnostic Applications

  • HPLC-DAD-APCI-MS Method : The use of 2-Nitrophenylhydrazine for derivatization of carboxylic acids, aldehydes, and ketones, followed by high-performance liquid chromatography and mass spectrometry, indicates potential analytical applications of related nitrophenyl compounds (R. Peters et al., 2004).

Material Science and Engineering

  • Heat-resistant Energetic Materials : The synthesis and characterization of aromatic carboxylic acids containing nitro groups, similar to 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, play a crucial role in the development of new heat-resistant energetic materials (R. Wu, Tonglai Zhang & Xiaojing Qiao, 2010).

Pharmaceutical Applications

  • Antihypertensive Activity : Research into derivatives of biphenyl carboxylic acid, which includes 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, has led to the synthesis of compounds with potential antihypertensive activity, highlighting the pharmaceutical relevance of such compounds (Manik Sharma, D. Kohli & Smita Sharma, 2010).

Safety and Hazards

  • Protective Measures : When handling, use appropriate protective equipment, including a NIOSH-approved respirator and suitable clothing .

Mechanism of Action

Target of Action

Nitro-functionalized compounds are known to interact with various biological targets, influencing their structure and function .

Mode of Action

The mode of action of 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid involves several steps. The compound is part of a class of molecules that can undergo a Suzuki cross-coupling reaction, where it is coupled with other compounds at a temperature of 80 °C . This reaction step leads to the formation of an intermediate compound, which then undergoes a nitro group reduction . The reduction product is transformed into the corresponding iminosulfanone intermediate, which reacts with other compounds present in the reaction mixture .

Biochemical Pathways

For instance, nitro-fatty acids can inhibit and regulate inflammatory nuclear factor kappa-B (NF-κB), signal transducer and activator of transcription (STAT), reducing coenzyme 2 (NADPH), and soluble epoxide hydrolase (sEH), and activate peroxisome proliferation-activated receptor gamma (PPAR-γ) and the Kelch-like ECH-associated protein-1 (Keap1)-nuclear factor-erythroid 2-related factor 2 (Nrf2) antioxidant pathway .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The result of the action of 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is the formation of new compounds through a series of reactions

Action Environment

The action, efficacy, and stability of 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid can be influenced by various environmental factors. For instance, the temperature of the reaction environment plays a crucial role in the Suzuki cross-coupling reaction . Additionally, intermolecular interactions between the nitro groups can influence the topology of the resulting frameworks .

properties

IUPAC Name

3-(2-nitrophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVOQZYLGZRQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680718
Record name 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

236102-72-0
Record name 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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